2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is an organic compound with significant potential in scientific research and industry This compound's structure is characterized by the presence of multiple heterocycles, including oxazolone and quinazoline moieties, linked via an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide typically involves multi-step organic synthesis protocols. A common synthetic route includes:
Preparation of Intermediate 1: : Synthesis of 2-oxobenzo[d]oxazole involves the reaction of o-aminophenol with oxalyl chloride, followed by cyclization.
Preparation of Intermediate 2: : The tetrahydroquinazoline moiety is prepared through the cyclization of 2-aminobenzylamine with formamide.
Coupling Reaction: : The two intermediates are coupled through acylation with acetic anhydride, resulting in the formation of the final compound.
These steps are carried out under controlled conditions, typically involving inert atmospheres and specific temperature profiles.
Industrial Production Methods
The industrial production of this compound would likely scale up these reactions using continuous flow processes and automated synthesis machinery to ensure consistency and efficiency. Advanced purification methods such as chromatography and recrystallization ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation and Reduction: : The oxazolone and quinazoline rings can participate in redox reactions.
Substitution Reactions: : The acetamide linkage and aromatic systems can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions like palladium complexes.
Major Products
The major products from these reactions include derivatives with modified functional groups on the aromatic rings or changes in oxidation states of the nitrogen atoms.
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. The presence of multiple heterocycles allows it to participate in diverse biochemical pathways, modulating activity at various targets.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as those containing oxazolone or quinazoline rings, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide stands out due to its unique combination of these functional groups
List of Similar Compounds
2-oxobenzoxazole derivatives
Quinazoline-based compounds
Piperidine-containing amides
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c28-20(13-27-18-7-3-4-8-19(18)30-22(27)29)25-15-9-11-26(12-10-15)21-16-5-1-2-6-17(16)23-14-24-21/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBELPKYTTXFFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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